
Lincomycin 2,7-Dipalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lincomycin 2,7-Dipalmitate is a derivative of lincomycin, a lincosamide antibiotic. This compound is characterized by the addition of palmitate groups at the 2 and 7 positions of the lincomycin molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lincomycin 2,7-Dipalmitate involves the esterification of lincomycin with palmitic acid. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is purified through various techniques, including crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Lincomycin 2,7-Dipalmitate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the palmitate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Lincomycin 2,7-Dipalmitate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study esterification and other chemical reactions.
Biology: The compound is utilized in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Research on this compound contributes to the development of new antibiotics and therapeutic agents.
Industry: The compound’s unique properties make it valuable in the production of specialized biochemical products
Mecanismo De Acción
Lincomycin 2,7-Dipalmitate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell. The molecular targets include the 23S rRNA of the 50S ribosomal subunit .
Comparación Con Compuestos Similares
Lincomycin: The parent compound, which lacks the palmitate groups.
Clindamycin: A derivative of lincomycin with a chlorine atom replacing the hydroxyl group at the 7 position.
Lincomycin 2-Palmitate: A monoester derivative with a single palmitate group.
Uniqueness: Lincomycin 2,7-Dipalmitate is unique due to the presence of two palmitate groups, which enhance its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy against certain bacterial strains.
Propiedades
Fórmula molecular |
C50H94N2O8S |
|---|---|
Peso molecular |
883.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R,6R)-6-[(1R,2R)-2-hexadecanoyloxy-1-[[(4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40-,41?,44-,45-,46?,47-,48+,50-/m1/s1 |
Clave InChI |
GPOWABJRHPQHAC-MSEXDQGMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@@H](C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2C[C@H](CN2C)CCC)SC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





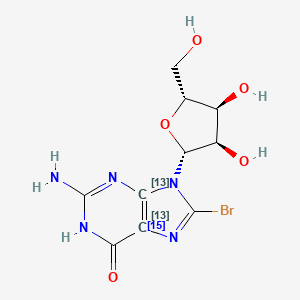
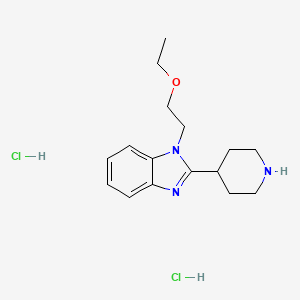
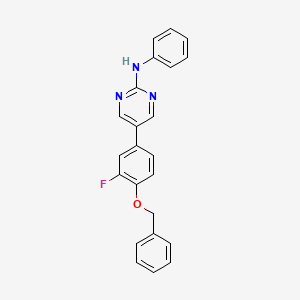
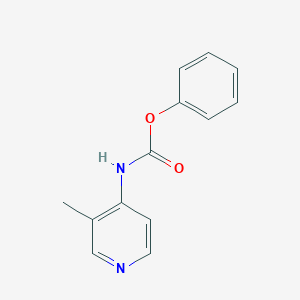

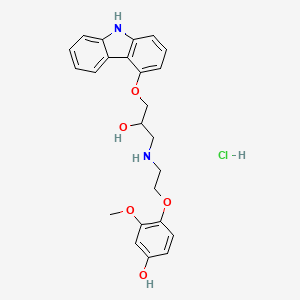
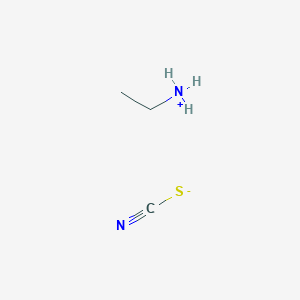

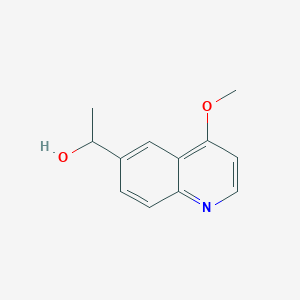
![3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13857687.png)

